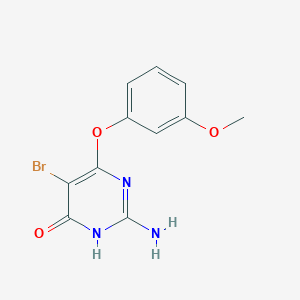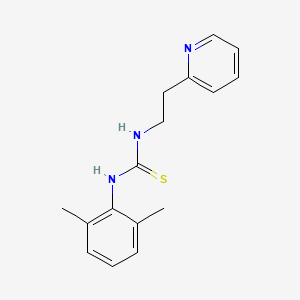![molecular formula C20H18N2O3 B5547846 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5547846.png)
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as DIMBOA, and it is a natural product that is produced by many plants, including maize, wheat, and rye. DIMBOA has been found to possess various biological activities, including antibacterial, antifungal, and antiviral properties, making it a promising candidate for drug development and other applications.
作用机制
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. DIMBOA has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and metabolic pathways. In insects, DIMBOA has been shown to disrupt their digestive systems and inhibit their growth and reproduction.
Biochemical and Physiological Effects:
DIMBOA has been found to have various biochemical and physiological effects on different organisms. In plants, DIMBOA has been shown to act as a defense mechanism against herbivores and pathogens. In animals, DIMBOA has been found to have antioxidant properties and to improve liver function. However, the effects of DIMBOA on human health are not fully understood, and more research is needed to determine its safety and potential health benefits.
实验室实验的优点和局限性
One of the main advantages of using DIMBOA in lab experiments is its natural origin, which makes it a more environmentally friendly alternative to synthetic compounds. DIMBOA also has a wide range of biological activities, making it a versatile compound for different applications. However, one of the limitations of using DIMBOA in lab experiments is its low solubility in water, which can make it challenging to work with in aqueous solutions.
未来方向
There are several future directions for the research and development of DIMBOA. One area of interest is the development of new drugs based on the structure of DIMBOA for the treatment of various infections. Another area of interest is the use of DIMBOA as a natural pesticide in agriculture to reduce the use of synthetic pesticides. Additionally, the use of DIMBOA as a building block for the synthesis of new materials with unique properties is another area of research that holds promise for future applications. Overall, the study of DIMBOA and its potential applications is an exciting area of research that has the potential to lead to significant advancements in various fields.
合成方法
The synthesis of DIMBOA involves several steps, starting from the reaction of 2-aminophenol with ethyl acetoacetate to form 2-phenyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with 1,2-dimethyl-3-indolylacetonitrile in the presence of a base to form the final product, 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one. The synthesis of DIMBOA has been optimized over the years, with various modifications to improve the yield and purity of the product.
科学研究应用
DIMBOA has been extensively studied for its potential applications in various fields. In medicine, DIMBOA has been found to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs to combat infections. In agriculture, DIMBOA has been shown to have herbicidal and insecticidal properties, making it a potential natural pesticide. In materials science, DIMBOA has been used as a building block for the synthesis of various polymers and materials with unique properties.
属性
IUPAC Name |
4-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-20(14-7-3-4-8-15(14)21(13)2)17(23)11-22-16-9-5-6-10-18(16)25-12-19(22)24/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJPJUANZTUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5547775.png)



![2-{2-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5547817.png)
![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)
![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)
![2,6,6-trimethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5547832.png)
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)


![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)